

Solubility Profile of 6-Cyanopyridine-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Cyanopyridine-2-carboxylic acid

Cat. No.: B1321325

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Cyanopyridine-2-carboxylic acid**. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information and leverages data from the closely related parent compound, picolinic acid (pyridine-2-carboxylic acid), to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to 6-Cyanopyridine-2-carboxylic Acid

6-Cyanopyridine-2-carboxylic acid is a pyridine derivative containing both a carboxylic acid and a cyano group. These functional groups are expected to significantly influence its solubility in various organic solvents. The carboxylic acid moiety can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The presence of the cyano group, which is polar and electron-withdrawing, further contributes to the molecule's overall polarity.

Qualitative and Analogous Quantitative Solubility Data

While specific quantitative solubility data for **6-Cyanopyridine-2-carboxylic acid** is not readily available in the reviewed literature, general solubility characteristics can be inferred from its

structure. It is anticipated to be soluble in polar organic solvents.

To provide a quantitative reference, the solubility of picolinic acid (pyridine-2-carboxylic acid) in several common solvents is presented below. It is important to note that the addition of a cyano group at the 6-position will alter the electronic distribution and intermolecular forces, and thus the actual solubility of **6-Cyanopyridine-2-carboxylic acid** may differ.

Table 1: Solubility of Picolinic Acid (Pyridine-2-carboxylic acid) in Various Solvents

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)
Ethanol	25	6.89[1]
Benzene	-	Difficultly soluble[1]
Chloroform	-	Difficultly soluble[1]
Diethyl ether	-	Difficultly soluble[1]
Carbon disulfide	-	Insoluble[1]
Water	-	Very soluble[1]

Note: This data is for picolinic acid and should be used as a directional guide for **6-Cyanopyridine-2-carboxylic acid**.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for **6-Cyanopyridine-2-carboxylic acid**, established experimental methods can be employed. The following sections detail two common and reliable protocols.

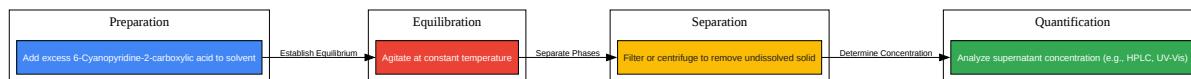
Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

- Preparation: An excess amount of solid **6-Cyanopyridine-2-carboxylic acid** is added to a known volume of the selected organic solvent in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature bath or shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.
- Quantification: The concentration of **6-Cyanopyridine-2-carboxylic acid** in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.

Workflow for the Isothermal Shake-Flask Method:



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Isothermal Shake-Flask Method Workflow

UV-Visible Spectrophotometry Method

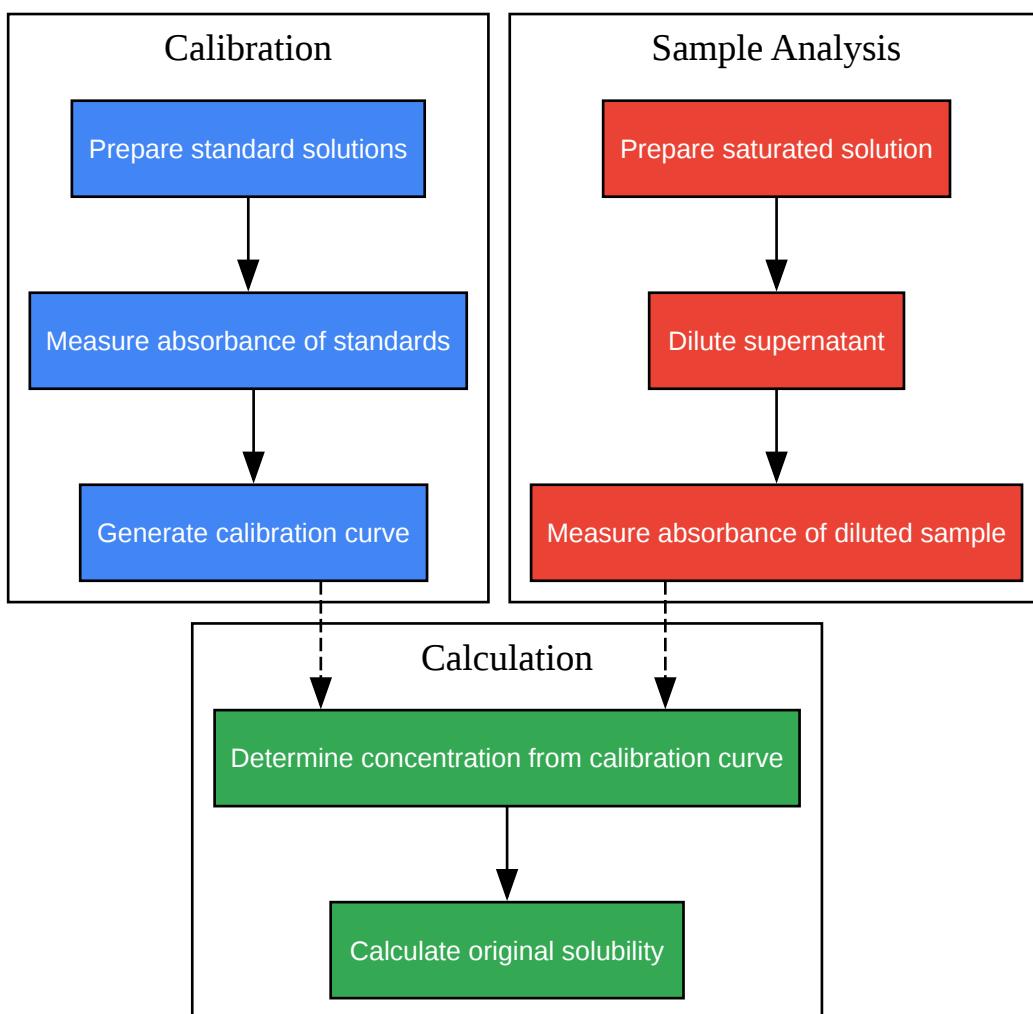
This method is applicable if **6-Cyanopyridine-2-carboxylic acid** exhibits significant absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.

Methodology:

- Calibration Curve:
 - Prepare a stock solution of **6-Cyanopyridine-2-carboxylic acid** of a known concentration in the solvent of interest.

- Create a series of standard solutions of decreasing concentrations by diluting the stock solution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}).
- Plot a calibration curve of absorbance versus concentration.
- Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).
- Sample Analysis:
 - After equilibration and separation, dilute a known volume of the saturated supernatant with the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} .
- Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

Workflow for the UV-Visible Spectrophotometry Method:

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References

- 1. picolinic acid [chemister.ru]
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